molecular formula C14H21N5O3 B2558868 Tert-butyl (2-(8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)ethyl)carbamate CAS No. 2034155-36-5

Tert-butyl (2-(8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)ethyl)carbamate

Cat. No.: B2558868
CAS No.: 2034155-36-5
M. Wt: 307.354
InChI Key: HGZZGUGGKBIDHN-UHFFFAOYSA-N
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Description

Tert-butyl (2-(8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)ethyl)carbamate is a synthetic compound belonging to the class of triazolo[4,3-a]pyrazine derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound, featuring a triazolo[4,3-a]pyrazine core, makes it a subject of interest for researchers exploring new therapeutic agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tert-butyl (2-(8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)ethyl)carbamate typically involves multiple steps, starting from readily available precursors. One common approach includes the formation of the triazolo[4,3-a]pyrazine core through cyclization reactions. The ethoxy group is introduced via an alkylation reaction, and the tert-butyl carbamate moiety is added through a carbamation reaction. The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized synthetic routes to enhance scalability and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis can be employed to streamline the process. Additionally, purification methods like crystallization and chromatography are used to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl (2-(8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)ethyl)carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve specific temperatures, solvents, and catalysts to achieve optimal results .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds. Substitution reactions can lead to a variety of functionalized derivatives with potential biological activities .

Scientific Research Applications

Tert-butyl (2-(8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)ethyl)carbamate has several scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other triazolo[4,3-a]pyrazine derivatives, such as:

Uniqueness

Tert-butyl (2-(8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)ethyl)carbamate stands out due to its specific substitution pattern, which imparts unique biological activities and chemical properties. The presence of the ethoxy group and the tert-butyl carbamate moiety enhances its solubility, stability, and potential for selective interactions with biological targets .

Properties

IUPAC Name

tert-butyl N-[2-(8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)ethyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21N5O3/c1-5-21-12-11-18-17-10(19(11)9-8-15-12)6-7-16-13(20)22-14(2,3)4/h8-9H,5-7H2,1-4H3,(H,16,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGZZGUGGKBIDHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=NC=CN2C1=NN=C2CCNC(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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